

# Roginolisib Hemifumarate: A Technical Guide to Target Engagement in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Roginolisib hemifumarate |           |
| Cat. No.:            | B15190132                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Roginolisib (also known as IOA-244) is a first-in-class, orally bioavailable, allosteric modulator of phosphoinositide 3-kinase delta (PI3K $\delta$ ).[1][2][3] As a highly selective, non-ATP-competitive inhibitor, roginolisib represents a promising therapeutic agent in oncology, particularly for cancers with dysregulated PI3K signaling pathways.[4][5] Its unique mechanism of action translates into a distinct safety and tolerability profile compared to earlier-generation PI3K inhibitors.[3][6] This technical guide provides an in-depth overview of roginolisib's target engagement in cancer cells, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its activity. Roginolisib is currently under investigation in multiple clinical trials for both solid and hematological malignancies, including uveal melanoma, non-small cell lung cancer, myelofibrosis, and chronic lymphocytic leukemia.[7][8][9]

# Mechanism of Action: Dual Impact on Tumor and Microenvironment

Roginolisib exerts a multi-modal anti-cancer effect by directly targeting tumor cells and by modulating the immune landscape of the tumor microenvironment.[6][10]







- Tumor Cell-Intrinsic Effects: In cancer cells with aberrant PI3Kδ signaling, roginolisib directly inhibits the PI3K/AKT/mTOR pathway. This blockade disrupts critical cellular processes, leading to the suppression of cell proliferation and the induction of apoptosis (programmed cell death).[5][6][8] Specifically, studies in mesothelioma and hematologic malignancy models have shown that roginolisib treatment leads to the suppression of downstream signaling molecules like AKT, ERK1/2, and FOXO1, and modulates the expression of key apoptotic proteins such as MCL1 and BIM.[5][6]
- Tumor Microenvironment Modulation: A key aspect of roginolisib's mechanism is its ability to remodel the tumor immune microenvironment. It has been shown to reduce the population of immunosuppressive regulatory T cells (Tregs).[7][11] This action, combined with an observed increase in the activity of anti-cancer immune cells like effector CD8+ T cells and Natural Killer (NK) cells, shifts the balance towards a more robust anti-tumor immune response.[2]
  [10] This immunomodulatory effect provides a strong rationale for its use in combination with immunotherapies like checkpoint inhibitors.

Below is a diagram illustrating the core mechanism of action of Roginolisib.















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition -

### Foundational & Exploratory





PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wp-ionctura-2024.s3.eu-west-2.amazonaws.com [wp-ionctura-2024.s3.eu-west-2.amazonaws.com]
- 3. ascopubs.org [ascopubs.org]
- 4. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel PI3kδ inhibitor roginolisib synergizes with venetoclax in hematologic malignancies -PMC [pmc.ncbi.nlm.nih.gov]
- 6. iOnctura announces FDA clearance of IND application for roginolisib, a first-in-class allosteric modulator of PI3Kδ [prnewswire.com]
- 7. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance PMC [pmc.ncbi.nlm.nih.gov]
- 8. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition -PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]
- To cite this document: BenchChem. [Roginolisib Hemifumarate: A Technical Guide to Target Engagement in Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15190132#roginolisib-hemifumarate-target-engagement-in-cancer-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com